![molecular formula C14H17BCl2O2 B2563330 2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355090-12-8](/img/structure/B2563330.png)
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DCEB, is a boron-containing compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Polysiloxane-Supported Zirconocene Catalysts for Ethene Polymerization
Research on polysiloxane-supported zirconocene catalysts reveals the application of similar organometallic complexes in the polymerization of ethene. These catalysts demonstrate significant polymerization activity and the ability to produce linear polyethene with high molecular weights, indicating a potential application of the queried compound in catalysis and polymer science (Arai, Uozumi, & Soga, 1997).
Synthesis of Oligo-Silacyclohepta-dienes
The synthesis of oligo-silacyclohepta-dienes through reactions involving similar organosilicon compounds highlights innovative approaches to generating complex silicon-containing structures. These methodologies could be relevant to developing new materials with unique electronic or optical properties (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).
Laser-induced Decomposition for Polycarbosilane Production
The use of laser-induced decomposition of organosilicon compounds for the gas-phase deposition of reactive solid polycarbosilane offers insights into materials science applications. This process could be pertinent to the development of precursors for advanced ceramics and composite materials (Jakoubková, Fajgar, Tla´skal, & Pola, 1994).
Antimony(V) Chloride Catalyzed Synthesis of Dioxans
The catalytic synthesis of dioxans from diarylethylenes, including structures similar to the queried compound, in the presence of antimony(V) chloride, showcases applications in synthesizing oxygen-containing heterocycles. These compounds have potential uses in organic synthesis and the development of pharmaceuticals (Haynes, Probert, & Wilmot, 1978).
Palladium-catalyzed Silaboration of Allenes
Research on the palladium-catalyzed silaboration of allenes, using organoboron and organosilicon reagents, indicates the potential of the compound for cross-coupling reactions. These reactions are fundamental in organic synthesis, providing pathways to construct complex molecular architectures (Chang, Rayabarapu, Yang, & Cheng, 2005).
Propiedades
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BCl2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-11(16)6-5-7-12(10)17/h5-9H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKJTFUZJESEQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

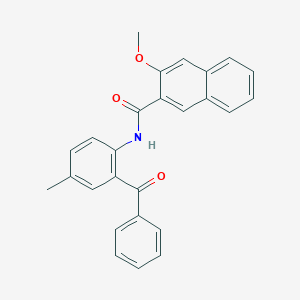
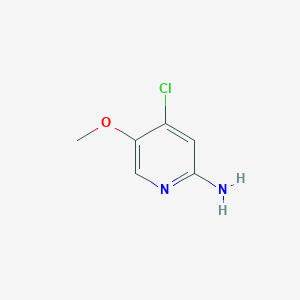
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2563250.png)
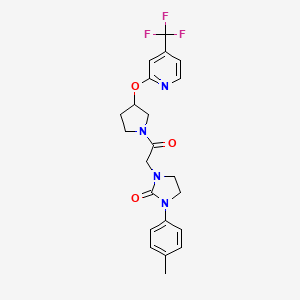

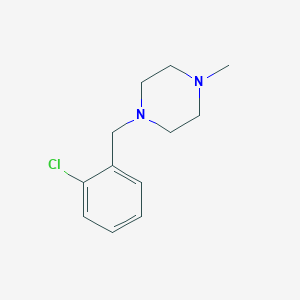

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)
![4-Cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2563259.png)
![4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2563260.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)
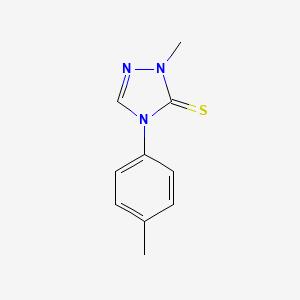

![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)